molecular formula C11H13N3 B12228428 2-(Azetidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile

2-(Azetidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B12228428
M. Wt: 187.24 g/mol
InChI Key: DFCYHIMBCKUSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound that features an azetidine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidine ring . The reaction conditions are mild and environmentally friendly, making this method attractive for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of microwave irradiation and molecular iodine can be scaled up to produce significant quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Azetidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific structural features, which combine the properties of both azetidine and pyridine rings. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(azetidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3/c1-8-6-9(2)13-11(10(8)7-12)14-4-3-5-14/h6H,3-5H2,1-2H3

InChI Key

DFCYHIMBCKUSES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC2)C

Origin of Product

United States

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